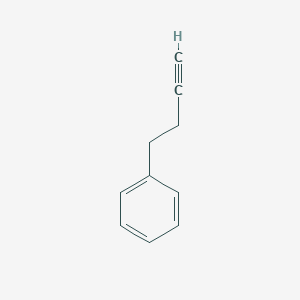

4-Phenyl-1-butyne

Descripción

Significance and Versatility in Organic Synthesis and Beyond

The significance of 4-Phenyl-1-butyne in organic synthesis is rooted in the high reactivity of its terminal alkyne functional group. This group serves as a linchpin for the construction of molecular complexity through a host of chemical reactions. perlego.com The carbon-carbon triple bond is rich in electron density, making it susceptible to attack by electrophiles and a participant in numerous addition reactions. wikipedia.org

One of the key aspects of its versatility is its role as a precursor in the synthesis of more complex molecules. For instance, its precursor, 4-phenyl-1-butene, can undergo dehydrocyclization to form naphthalene (B1677914), a foundational structure in many bioactive compounds and materials. researchgate.netyoutube.com This transformation highlights the utility of the four-carbon chain attached to the phenyl group in facilitating the formation of fused aromatic systems.

The terminal nature of the alkyne in this compound is particularly important. Terminal alkynes have a weakly acidic proton which can be removed by a strong base to form a powerful nucleophile, an acetylide anion. This anion can then participate in carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. solubilityofthings.com

In recent years, the application of this compound has expanded with the advent of "click chemistry." wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where terminal alkynes like this compound can react with azides to form stable triazole rings with high efficiency and specificity. organic-chemistry.orgnumberanalytics.com This reaction has found broad applications in drug discovery, materials science, and bioconjugation. nih.govnih.gov

Furthermore, this compound is an excellent substrate for a variety of metal-catalyzed transformations. Gold and rhodium catalysts, for example, can activate the alkyne bond, enabling a range of reactions such as hydroamination, cycloisomerization, and addition reactions. acs.orgnih.govnih.govrsc.org These catalytic systems offer mild reaction conditions and high levels of control over the chemical transformation.

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀ | chemicalbook.comchemicalbook.com |

| Molecular Weight | 130.19 g/mol | chemicalbook.comchemicalbook.com |

| Boiling Point | 189-190 °C | chemicalbook.comsigmaaldrich.com |

| Density | 0.926 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | 1.5120 at 20 °C | chemicalbook.comsigmaaldrich.com |

| CAS Number | 16520-62-0 | chemicalbook.comchemicalbook.comsigmaaldrich.com |

Historical Context and Evolution of Research Trajectories

The study of alkynes, or acetylenes, dates back to the 19th century and has been a central theme in the development of organic chemistry. solubilityofthings.com Early research focused on the fundamental reactivity of the triple bond, such as its hydrogenation to alkenes and alkanes, and its ability to undergo addition reactions with halogens and hydrogen halides. wikipedia.orgsolubilityofthings.com The synthesis of alkynes was initially achieved through methods like the dehydrohalogenation of dihalides. perlego.com

In more recent times, research involving this compound has evolved significantly, moving beyond simple reactivity studies to more sophisticated applications. A notable area of modern research has been the detailed investigation of its conformational properties. Studies using resonance-enhanced two-photon ionization and UV-UV hole-burning spectroscopy have identified two stable conformations of this compound: one where the acetylenic group is in an anti position relative to the phenyl ring, and another where it is in a gauche position. nih.gov This level of detailed structural understanding is crucial for designing stereoselective reactions.

The trajectory of research has also been heavily influenced by the rise of transition metal catalysis. The ability of metals like gold and rhodium to activate the alkyne bond in a predictable manner has opened up new avenues for the synthesis of complex molecular architectures from this compound. acs.orgnih.gov These modern catalytic methods have significantly enhanced the compound's status as a versatile building block in contemporary organic synthesis.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

but-3-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h1,4-6,8-9H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEOKXOYHYUKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167863 | |

| Record name | 4-Phenyl-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16520-62-0 | |

| Record name | 4-Phenyl-1-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016520620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-1-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L77VC39CZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Conformational Landscapes and Spectroscopic Signatures of 4 Phenyl 1 Butyne

Experimental Spectroscopic Probes for Gas-Phase Conformations

To experimentally investigate the intrinsic properties of 4-phenyl-1-butyne free from solvent effects, researchers utilize jet-cooled molecular beams coupled with various laser spectroscopy techniques. This approach allows for the isolation and characterization of individual conformers at low rotational and vibrational temperatures.

Resonance-Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective technique used to obtain electronic spectra of molecules in the gas phase. wikipedia.orghmc.edu In this method, a molecule absorbs one or more photons from a tunable laser to reach an excited electronic state, followed by the absorption of another photon which provides enough energy to ionize the molecule. wikipedia.orghmc.edu The resulting ions are then detected, and their signal is plotted as a function of the laser wavelength to generate a spectrum.

The one-color (1+1) REMPI spectrum for the S₁ ← S₀ transition of jet-cooled this compound shows two distinct electronic origin bands at 37617 cm⁻¹ and 37620 cm⁻¹. nih.govacs.org These bands are attributed to the presence of two different stable conformers of the molecule populated in the supersonic expansion. nih.govacs.org

To confirm that the observed spectral bands originate from different ground-state conformers, UV-UV hole-burning spectroscopy is employed. researchgate.net This double-resonance technique uses a "burn" laser fixed on a specific spectral feature to deplete the population of a single conformer. A second, tunable "probe" laser then records the REMPI spectrum. If a dip or "hole" appears in the spectrum at the burn frequency and other associated frequencies, it confirms that those features arise from the same isomer.

Studies on this compound utilized this method to disentangle the overlapping spectra. nih.govacs.org By setting the burn laser on one of the origin bands (e.g., at 37617 cm⁻¹), the corresponding vibronic transitions belonging to that specific conformer were selectively depleted, allowing for the unambiguous assignment of spectral features to each of the two conformers present. nih.govacs.org

High-resolution rotational band contour analysis provides definitive structural assignments for the observed conformers. By resolving the rotational structure within a vibronic band, one can extract experimental rotational constants. These constants are directly related to the molecule's moments of inertia, which are unique for a given three-dimensional structure.

For this compound, the experimentally determined rotational band contours of the origin bands were compared with simulations based on rotational constants predicted for different theoretical geometries. nih.gov This comparison led to the definitive assignment of the band at 37617 cm⁻¹ to the gauche conformer and the band at 37620 cm⁻¹ to the anti conformer. nih.govacs.org

Computational Approaches to Conformational Energetics and Structure

Computational chemistry offers powerful tools to complement experimental findings by predicting the structures, relative energies, and spectroscopic properties of molecular conformers. nih.gov

Molecular mechanics (MM) provides a rapid method for exploring the potential energy surface of a flexible molecule. nih.gov Using classical potential energy functions known as force fields, such as the Optimized Potentials for Liquid Simulations-All Atom (OPLS-AA), one can efficiently calculate the energy of a vast number of possible conformations. wf-page.netresearchgate.net While not as accurate as higher-level methods, MM is invaluable for initial conformational searches to identify low-energy candidate structures. For molecules like this compound, these calculations can map the energetic profile as a function of the key dihedral angles in the side chain.

For more accurate predictions, quantum mechanical methods such as Density Functional Theory (DFT) and ab initio Møller-Plesset perturbation theory (MP2) are employed. nih.govajchem-a.com These methods solve the electronic Schrödinger equation to provide detailed information about molecular structure and energetics.

Calculations at the MP2 and DFT levels were performed for this compound, identifying two low-energy conformers: gauche and anti. nih.govacs.org These theoretical results confirmed that these are the only two conformers expected to be significantly populated under the experimental conditions. nih.govacs.org The calculated structures were then used to predict rotational constants, which were found to be in excellent agreement with the experimental values from the band contour analysis, solidifying the assignment of the observed spectra to the gauche and anti structures. nih.gov

Data Tables

Table 1: Experimental S₁ ← S₀ Origin Band Positions for this compound Conformers

| Conformer | Experimental Origin (cm⁻¹) |

| Gauche | 37617 nih.govacs.org |

| Anti | 37620 nih.govacs.org |

Table 2: Computationally Predicted Properties of this compound Conformers

| Conformer | Theoretical Method | Key Finding |

| Gauche | MP2, DFT | Identified as a stable, low-energy conformer. nih.govacs.org |

| Anti | MP2, DFT | Identified as a stable, low-energy conformer. nih.govacs.org |

Prediction of Spectroscopic Parameters from Quantum Chemical Calculations (e.g., CIS)

Quantum chemical calculations are instrumental in predicting the spectroscopic parameters of molecules like this compound. acs.org Among these methods, Configuration Interaction Singles (CIS) is particularly useful for obtaining information about excited states. nih.gov For this compound, CIS calculations have been employed to predict transition moment directions and rotational constants. nih.gov These theoretical predictions are then compared with experimental data, such as rotational band contours of the origin bands, to make definitive assignments of the observed spectroscopic features to specific conformers. nih.gov This comparative approach between calculated and experimental results is a cornerstone of modern spectroscopic analysis. nih.gov

Characterization of Low-Energy Conformers (e.g., anti and gauche isomers of the acetylenic group)

The conformational landscape of this compound is characterized by the orientation of the acetylenic group relative to the phenyl ring. nih.gov Theoretical calculations, including MP2 and DFT methods, have identified two primary low-energy conformations: an anti and a gauche isomer. nih.govacs.org These calculations confirm that these are the only two conformers expected to be significantly populated. nih.govacs.org

Experimental techniques such as resonance-enhanced two-photon ionization (REMPI) and UV-UV hole-burning spectroscopy have corroborated these theoretical findings, revealing the presence of two distinct conformers in a jet-cooled expansion. nih.govacs.org The electronic origins (S₁ ← S₀) for these two conformers have been observed at slightly different wavenumbers, indicating their distinct electronic environments. nih.govacs.org

Through a detailed analysis that combines experimental rotational band contours with simulations based on CIS calculations, a definitive assignment for each conformer has been achieved. nih.gov The conformer with its S₁ ← S₀ origin red-shifted (at 37617 cm⁻¹) is assigned to the gauche conformation, while the blue-shifted origin (at 37620 cm⁻¹) is attributed to the anti conformation. nih.govacs.org

| Conformer | S₁ ← S₀ Origin (cm⁻¹) | Relative Orientation |

| Gauche | 37617 | Acetylenic group is gauche with respect to the phenyl ring. nih.gov |

| Anti | 37620 | Acetylenic group is anti with respect to the phenyl ring. nih.gov |

Advanced Synthetic Transformations and Methodologies Featuring 4 Phenyl 1 Butyne

Strategic Role as a Core Building Block in Complex Molecule Synthesis

4-Phenyl-1-butyne serves as a fundamental component in the synthesis of more elaborate molecules due to the reactive nature of its terminal alkyne. This functional group provides a handle for introducing diverse functionalities and for building larger carbon skeletons. For instance, it is utilized in the preparation of β,γ-alkynyl α-amino acid derivatives through addition reactions with α-imino esters. smolecule.comsigmaaldrich.comsigmaaldrich.com These derivatives are of interest for their potential applications in the development of novel pharmaceuticals and functional materials. smolecule.com The terminal alkyne also allows this compound to engage in click chemistry, a set of powerful and reliable reactions for the rapid and efficient assembly of complex molecular structures. smolecule.com

Carbon-Carbon Bond Forming Reactions

The ability of this compound to form new carbon-carbon bonds is central to its utility in organic synthesis. It participates in several important coupling and addition reactions, often catalyzed by transition metals.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions (e.g., with 8-bromo-2′-deoxyadenosine)

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org this compound readily undergoes this reaction, highlighting its importance in creating complex frameworks. smolecule.com

A notable application is the Sonogashira cross-coupling of this compound with unprotected 8-bromo-2′-deoxyadenosine. nih.gov This reaction, performed using a palladium acetate (B1210297) catalyst, a water-soluble phosphine (B1218219) ligand, and copper(I) iodide in a polar aprotic solvent like DMF, proceeds smoothly to yield the desired 8-(4-phenylbut-1-yn-1-yl)-2'-deoxyadenosine. nih.gov This method provides an efficient route to modified nucleosides, which are crucial for the development of biochemical probes and potential therapeutic agents. nih.govresearchgate.net The reaction must be conducted under oxygen-free conditions to achieve a high yield of the product. nih.gov

Table 1: Sonogashira Coupling of this compound with 8-bromo-2′-deoxyadenosine nih.gov

| Reactants | Catalyst System | Solvent | Conditions | Product | Yield |

| This compound, 8-bromo-2′-deoxyadenosine | Pd(OAc)₂, TPPTS, CuI, DIPEA | DMF | 20 °C, 24 h | 8-(4-phenylbut-1-yn-1-yl)-2'-deoxyadenosine | 74% |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions are also pivotal in the transformations of this compound. One of the most significant is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govrsc.org This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.govunits.itresearchgate.net The resulting triazole ring is a stable and versatile linker in various chemical applications.

Copper catalysts can also facilitate the coupling of this compound with other organic molecules. For example, copper(I)-zeolites have been shown to be effective heterogeneous catalysts for the coupling of 1-bromoalkynes with various nitrogen-containing compounds. researchgate.net In a model study, 1-bromo-4-phenyl-1-butyne was coupled with N-tosylbenzylamine using a copper(I)-ultra stable Y zeolite catalyst. researchgate.net

Furthermore, the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper salt, can be used to synthesize unsymmetrical diynes. rsc.org

Asymmetric Addition Reactions to α-Imino Esters

The asymmetric addition of this compound to α-imino esters provides a direct route to optically active β,γ-alkynyl α-amino acid derivatives. pnas.org These compounds are valuable precursors for the synthesis of biologically active and unnatural α-amino acids. pnas.org The reaction is typically catalyzed by a chiral copper(I) complex under mild conditions. pnas.org While initial attempts using silver(I) catalysts with various chiral ligands proved unsuccessful, the use of a copper(I) catalyst, specifically CuPF₆·4MeCN, in conjunction with a suitable chiral ligand, led to good yields and enantiomeric excesses. pnas.org

Table 2: Copper-Catalyzed Asymmetric Addition of this compound to an α-Imino Ester pnas.org

| Alkyne | α-Imino Ester | Catalyst System | Yield | Enantiomeric Excess (ee) |

| This compound | N-(p-methoxyphenyl)sulfonyl-α-imino ester | CuPF₆·4MeCN, Chiral Ligand | Good | High |

Grignard-Type Reactions Involving Alkyne Moieties

The terminal alkyne of this compound possesses an acidic proton that can be deprotonated by a strong base, such as a Grignard reagent, to form an alkynyl Grignard reagent (an acetylide). adichemistry.com This process is a common strategy for preparing alkynyl Grignard reagents. adichemistry.com These reagents are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com

For example, they can add to aldehydes and ketones to produce secondary and tertiary propargylic alcohols, respectively. adichemistry.commasterorganicchemistry.com They also react with epoxides, typically attacking the less substituted carbon atom to yield homo-propargylic alcohols after an acidic workup. masterorganicchemistry.com Reaction with carbon dioxide followed by acidification provides the corresponding carboxylic acid. masterorganicchemistry.com These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a diverse range of molecular structures. google.comoup.com

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond of the alkyne. This compound can undergo various hydrofunctionalization reactions, including hydroamination and hydrothiolation, often catalyzed by transition metals like gold or silver. sioc-journal.cnd-nb.info

Hydroamination, the addition of an N-H bond across the alkyne, can be catalyzed by silver triflate (AgOTf), leading to the formation of enamines or imines, which are valuable synthetic intermediates. sioc-journal.cn For instance, the reaction of this compound with morpholine (B109124) in the presence of AgOTf yields the corresponding enamine. sioc-journal.cn Photocatalytic hydroamination with aniline (B41778) has also been demonstrated using gold nanoparticles supported on various materials. rsc.orgresearchgate.net

Hydrothiolation, the addition of a S-H bond, can also be facilitated by metal catalysts. d-nb.info Gold-catalyzed hydrothiolation of this compound can lead to different products depending on the reaction conditions and the catalyst's activation mode. d-nb.info

Table 3: Catalyst Screening for the Hydroamination of this compound with Morpholine sioc-journal.cn

| Catalyst | Yield of Product (%) |

| Zn(OTf)₂ | < 5 |

| In(OTf)₃ | < 5 |

| AgOTf | 75 |

| AuBr₃ | < 5 |

| CuBr | < 5 |

Hydroboration Studies (e.g., Rhodium Trichloride Catalyzed)

The hydroboration of unsaturated compounds is a fundamental process in organic synthesis. While studies have specifically detailed the rhodium trichloride-catalyzed hydroboration of the structurally similar 4-phenyl-1-butene, the direct catalytic hydroboration of this compound with this specific catalyst is less documented in the provided results. benchchem.comrit.edurit.edu However, the principles of rhodium-catalyzed hydroboration of olefins can be extrapolated to understand potential transformations with alkynes. researchgate.net Generally, hydroboration reactions of alkynes, when using sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), proceed with anti-Markovnikov selectivity to yield vinylboranes. libretexts.org Subsequent oxidation with hydrogen peroxide in a basic solution leads to the formation of an enol, which then tautomerizes to the corresponding aldehyde. libretexts.org In the context of rhodium catalysis, complexes like Rh(PPh3)2(IMes)Cl have been shown to be active for the hydroboration of simple olefins. researchgate.net The catalytic cycle would likely involve the coordination of the rhodium complex to the alkyne, followed by the addition of the B-H bond across the triple bond.

Visible Light Photocatalytic Hydroamination (e.g., with Au Nanoparticles)

Visible-light photocatalysis has emerged as a powerful tool for green chemistry. In the realm of hydroamination, gold nanoparticles (AuNPs) supported on various materials have shown significant promise. qut.edu.auresearchgate.net Research has demonstrated the efficient and selective photocatalytic hydroamination of this compound with aniline using supported AuNPs under visible light irradiation at ambient temperatures. qut.edu.aursc.org This reaction is driven by the localized surface plasmon resonance (LSPR) effect of the gold nanoparticles, which absorb visible light and generate excited electrons. researchgate.net These energetic electrons facilitate the reaction, leading to the formation of the corresponding imine with high selectivity. qut.edu.au The support material for the AuNPs plays a crucial role in the catalytic activity, with different supports leading to varying conversion rates. rsc.org For instance, AuNPs on nitrogen-doped titanium dioxide (Au/TiO2-N) exhibited higher conversion compared to other supports like Au/ZrO2 or Au/Al2O3. rsc.org

Table 1: Photocatalytic Hydroamination of this compound with Aniline using Supported AuNPs

| Photocatalyst | Conversion (%) | Imine Selectivity (%) | Ketone Selectivity (%) |

|---|---|---|---|

| Au/TiO₂(B) | 76 | 94 | 2 |

| Au/TiO₂(B)-N | 90 | 91 | 1 |

| Au/TiO₂(anatase) | 59 | 90 | 5 |

| Au/P25 | 70 | 95 | 4 |

| Au/ZrO₂ | 35 | 95 | 2 |

| Au/Al₂O₃ | 42 | 95 | 1 |

| Au/Zeolite Y | 10 | 85 | 3 |

Reaction conditions: 0.015 mmol of AuNPs, 2 mmol of this compound, 2 mmol of aniline, 2 ml of toluene (B28343) as solvent, reacted under visible light at 40 °C for 25 h in an argon atmosphere. Data sourced from rsc.org.

Regioselective Hydration within Confined Environments

The hydration of terminal alkynes typically yields methyl ketones. However, controlling the regioselectivity to produce aldehydes is a significant challenge. The use of confined environments, such as self-assembled supramolecular capsules, has provided a novel solution. scispace.comresearchgate.netmdpi.com Specifically, the hydration of this compound catalyzed by a gold(I) N-heterocyclic carbene (NHC) complex encapsulated within a hexameric resorcin ibb.waw.plarene capsule demonstrates a remarkable shift in regioselectivity. scispace.comresearchgate.net While the free catalyst in solution exclusively produces the methyl ketone (4-phenyl-2-butanone), the encapsulated catalyst leads to the formation of a significant amount of the corresponding aldehyde (4-phenylbutanal), a product not typically observed with gold catalysts. scispace.com This change in selectivity is attributed to the sterically constrained environment inside the capsule, which influences the way the substrate interacts with the catalyst. scispace.com The reaction within the capsule is slower but allows for the formation of the less-favored aldehyde, alongside the expected ketone and a cyclized product, 1,2-dihydronaphthalene. scispace.com

Table 2: Product Distribution in the Hydration of this compound

| Catalyst System | Conversion (%) (Time) | 4-Phenyl-2-butanone Yield (%) | 4-Phenylbutanal Yield (%) | 1,2-Dihydronaphthalene Yield (%) |

|---|---|---|---|---|

| Free NHC-Au(I) Catalyst | Quantitative (30 min) | 100 | 0 | 0 |

| Encapsulated NHC-Au(I) Catalyst | 28 (400 min) | 12 | 4 | 12 |

Data sourced from scispace.com.

Isomerization and Cyclization Pathways

This compound is a key substrate in catalyzed cycloisomerization reactions, which are powerful methods for constructing cyclic compounds. ibb.waw.pluva.nl For instance, it has been used in copper-catalyzed cycloisomerization reactions following a Sonogashira coupling to synthesize bicyclic pyrimidine (B1678525) nucleoside analogues. ibb.waw.pl In these syntheses, the intermediate 5-(4-phenyl-1-butynyl) nucleoside undergoes cycloisomerization to form furo[2,3-d]pyrimidine (B11772683) derivatives in moderate to good yields. ibb.waw.pl

Gold catalysts have also been employed to investigate the cycloisomerization of substrates derived from this compound. uva.nlresearchgate.net The reaction of 4-azido-1-phenyl-1-butyne, when catalyzed by indium(III) chloride, undergoes a 5-endo-dig cyclization to produce 2-phenylpyrrole in high yield. acs.org This demonstrates a regioselective intramolecular reaction with the loss of nitrogen gas. Furthermore, gold-catalyzed cycloisomerization within the confines of cyclodextrins has been shown to alter the product distribution, highlighting the influence of the catalyst's second coordination sphere on the reaction pathway. uva.nl

Mechanistic Investigations and Catalytic Systems Involving 4 Phenyl 1 Butyne

Homogeneous and Heterogeneous Catalysis

Catalysis involving 4-phenyl-1-butyne spans both homogeneous and heterogeneous systems, with transition metals playing a pivotal role in activating its carbon-carbon triple bond for a wide array of chemical transformations.

Transition metals are widely employed to catalyze reactions of alkynes. Carbophilic metals, particularly late transition metals, act as soft Lewis acids that coordinate to the alkyne's π-system, rendering it susceptible to nucleophilic attack. acs.org This activation is the cornerstone of numerous synthetic methodologies.

Gold (Au) Catalysis : Gold(I) catalysts are exceptionally effective in activating alkynes. acs.org The interaction typically involves the formation of a η²-[AuL]⁺-activated alkyne, which can then undergo nucleophilic attack to form a trans-alkenyl-gold intermediate. acs.org This reactivity has been harnessed in diverse reactions, including tandem sequences for synthesizing dihydropyridones from homopropargylic carboxamides and multi-component reactions that can break the triple bond to form four new chemical bonds. acs.orgnih.gov In some cases, cyclization of allenes derived from alkyne precursors can be induced by gold catalysts like AuCl₃. nih.gov

Palladium (Pd) Catalysis : Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. Systems involving palladium can be used for the regio- and stereoselective carboauration of unsymmetrical acetylenes. researchgate.net Furthermore, palladium catalysts, often in conjunction with chiral ligands, are effective for allylic C-H alkylation, enabling the synthesis of valuable 1,4-enynes. researchgate.net Dual catalytic systems, such as those combining palladium and gold, have been developed for cross-coupling reactions of organogold(I) compounds with various electrophiles. researchgate.netrsc.org

Rhodium (Rh) Catalysis : Rhodium catalysts are versatile and have been used in C-H functionalization and cycloaddition reactions. escholarship.org For instance, a cationic rhodium(I) complex has been utilized in the [2+2+2] cycloaddition between diynes and arylacetylenes. researchgate.net In synergistic catalysis, rhodium and copper have been combined to achieve the synthesis of 1,4-enynes from terminal alkynes and racemic allylic carbonates under neutral conditions. researchgate.net

Silver (Ag) Catalysis : Silver salts, such as AgNO₃, have been shown to be effective catalysts in certain transformations. For example, in the synthesis of chiral allenes from alkynyl boronates, a subsequent silver-catalyzed cyclization can be performed with no loss of enantiomeric purity, highlighting its utility in preserving stereochemistry. nih.gov

Iron (Fe) and Cobalt (Co) Catalysis : As more earth-abundant and economical alternatives to precious metals, iron and cobalt have gained prominence. Iron complexes can catalyze a variety of transformations, including cyclopropanation reactions with enynes as suitable substrates. oup.com Cobalt exhibits reactivity similar to rhodium and is used in C-H activation and cycloaddition reactions. escholarship.org Notably, cobalt(I) catalysts have been shown to produce anti-addition products in certain cycloaddition processes. escholarship.org

Table 1: Overview of Transition Metal Catalysis with Alkyne Substrates

| Metal Catalyst System | Typical Transformation | Key Intermediate/Mechanism | Reference |

|---|---|---|---|

| Gold (Au) | Cycloisomerization, Hydroamination, Multi-component Reactions | π-Activation of alkyne, vinyl-gold species | acs.orgnih.gov |

| Palladium (Pd) | Cross-Coupling, Allylic C-H Alkylation | Oxidative addition, Reductive elimination | researchgate.netresearchgate.net |

| Rhodium (Rh) | [2+2+2] Cycloaddition, C-H Functionalization | Synergistic catalysis with other metals (e.g., Cu) | researchgate.netresearchgate.net |

| Silver (Ag) | Cyclization of Allenes | Preserves enantiopurity from chiral precursors | nih.gov |

| Iron (Fe) / Cobalt (Co) | Cyclopropanation, C-H Activation | Alternative to precious metal catalysts | escholarship.orgoup.com |

The synthesis of single-enantiomer compounds is a primary objective in modern chemistry. Chiral catalysts are employed to control the three-dimensional orientation of reactants, thereby favoring the formation of one enantiomer over the other. For substrates like this compound, this allows for the creation of chiral molecules with high enantiomeric excess (ee).

Key strategies include:

Asymmetric Metal Catalysis : This approach combines a transition metal with a chiral ligand. The resulting chiral complex creates a stereochemically defined environment for the catalytic transformation. A notable example is the palladium-catalyzed branch-selective allylic C-H alkylation, which can produce chiral 1,4-enynes with excellent enantioselectivity. researchgate.net

Organocatalysis : Chiral organic molecules can also act as catalysts. In the synthesis of chiral allenes, enantioselectivity is achieved using chiral biphenol catalysts in an asymmetric boronate addition, yielding products with high enantiomeric ratios (e.g., up to 93:7 e.r.). nih.gov

Phase-Transfer Catalysis : Chiral phase-transfer catalysts, such as those based on polyamines or binaphthyl derivatives, can be used to control stereochemistry in reactions involving an interface between two immiscible phases. dntb.gov.ua

Table 2: Examples of Enantioselective Synthesis

| Reaction Type | Catalyst System | Product Type | Achieved Enantioselectivity | Reference |

|---|---|---|---|---|

| Allylic C-H Alkylation | Palladium / Chiral Phosphoramidite Ligand | Chiral 1,4-Enynes | High enantioselectivities reported | researchgate.net |

| Boronate Addition | Chiral Biphenol Organocatalyst | Chiral Allenes | Up to 93:7 e.r. | nih.gov |

| Sonogashira Type Coupling | Synergistic Rh / Cu Catalysis | Chiral 1,4-Enynes | Up to 96% ee | researchgate.net |

Supramolecular Catalysis and Host-Guest Chemistry

Supramolecular catalysis utilizes large host molecules to create confined microenvironments, mimicking the active sites of enzymes. nih.govnih.gov These systems can encapsulate substrate molecules like this compound, leading to remarkable changes in reactivity and selectivity. springernature.com

Self-assembled molecular flasks, such as the hexameric capsule formed from resorcin acs.orgarene, create a well-defined inner cavity that can host guest molecules. researchgate.net The encapsulation of reactants within this space isolates them from the bulk solution, leading to unique catalytic outcomes. springernature.com A cationic rhodium(I) complex, for example, has been successfully encapsulated within such a capsule to perform catalysis. researchgate.net The formation of these host-guest complexes relies on a combination of non-covalent interactions, such as hydrogen bonds and π-π stacking. researchgate.net

The confinement of reactants within a molecular flask can dramatically alter the course of a chemical reaction compared to its execution in bulk solution. rsc.org This modulation arises from several factors:

Proximity Effect and Local Concentration : By encapsulating two reactant molecules, the host cage forces them into close proximity, significantly increasing their effective concentration. This effect can lead to massive rate accelerations; for instance, a 1,3-dipolar cycloaddition was accelerated by a factor of 30,000 inside a self-assembled cage. frontiersin.org

Transition State Stabilization : The host's interior can be tailored to stabilize the high-energy transition state of a particular reaction pathway, thereby lowering the activation energy. nih.gov This can result in rate accelerations on the order of 10⁵. nih.gov

Selectivity Inversion : The steric constraints of the host cavity can block certain reaction pathways while favoring others. In a rhodium-catalyzed [2+2+2] cycloaddition, the reaction in bulk solution primarily yields a homocycloaddition product. However, when the catalyst is encapsulated within a hexameric capsule, a dramatic inversion of selectivity is observed, favoring the heterocycloaddition product with proportions up to 69%. researchgate.net

Table 3: Confinement Effects on Catalysis

| Reaction | Condition | Outcome | Underlying Effect | Reference |

|---|---|---|---|---|

| Rh-catalyzed [2+2+2] Cycloaddition | Bulk Solution | Homocycloaddition product is major | Steric constraints of the host capsule | researchgate.net |

| Inside Hexameric Capsule | Heterocycloaddition product is major (53-69%) | |||

| 1,3-Dipolar Cycloaddition | Inside Self-Assembled Cage | 30,000-fold rate acceleration | Proximity effect | frontiersin.org |

Supramolecular host-guest systems are often described as enzyme mimics because they replicate key principles of enzymatic catalysis. nih.gov Natural enzymes utilize precisely structured active sites to bind substrates and catalyze transformations with high efficiency and specificity. nih.gov Similarly, synthetic hosts like resorcinarene (B1253557) capsules provide a defined binding pocket that facilitates catalysis. nih.gov

The analogy to enzymes is based on:

Substrate Recognition and Binding : The host selectively binds guest molecules that fit its cavity, similar to an enzyme's substrate specificity.

Active Site Functionality : The host can be designed to position catalytic groups and substrates in an optimal orientation for reaction. nih.gov

Stabilization of Intermediates : The microenvironment within the host can stabilize reactive intermediates or transition states, a key feature of enzymatic catalysis. nih.gov

This enzyme-mimetic approach allows for the development of highly efficient and selective synthetic catalysts that operate under mild conditions, bridging the gap between traditional homogeneous catalysis and the remarkable performance of biological systems. nih.govnih.gov

Mechanistic Probes in Complex Catalytic Processes

The specific molecular structure of this compound, featuring a terminal alkyne group and a phenyl ring separated by an ethyl bridge, makes it a valuable tool for investigating the mechanisms of complex chemical transformations. Its components can act as spectroscopic or product-based markers, allowing researchers to trace the pathways of intricate reaction networks.

Fischer-Tropsch Synthesis Mechanism Elucidation

The Fischer-Tropsch Synthesis (FTS) is a collection of reactions that convert a mixture of carbon monoxide (CO) and hydrogen (H₂) into hydrocarbons. scispace.com The underlying mechanism of this industrially significant process is complex and has been the subject of extensive investigation. Acetylenic compounds, including this compound, have been employed as chemical probes to gain insight into the chain initiation and propagation steps on different FTS catalysts, such as iron (Fe) and cobalt (Co). researchgate.net

When this compound is introduced into the FTS feed, chain growth is observed to occur from its C4 alkyne chain. researchgate.net Notably, the type of catalyst used has a profound impact on the product distribution, highlighting fundamental differences in their mechanistic pathways. On iron-based catalysts, the incorporation of the probe leads to the formation of both hydrocarbons and oxygenated compounds, such as phenylbutynal and phenylbutanol. In contrast, cobalt-based catalysts primarily yield hydrocarbons with a notable absence of oxygenates from the probe's incorporation. researchgate.netscribd.com This difference indicates that iron catalysts facilitate an oxygenate pathway in FTS, which is not favored by cobalt catalysts under similar conditions. scribd.com

Table 1: Comparison of Catalytic Outcomes Using this compound as a Probe in Fischer-Tropsch Synthesis This table summarizes the differential behavior of iron and cobalt catalysts when this compound is used to probe the reaction mechanism.

| Catalyst Type | Key Observation | Inferred Mechanistic Trait | Reference |

|---|---|---|---|

| Iron (Fe) | Forms both hydrocarbons and oxygenates (e.g., phenylbutynal, phenylbutanol) from the probe. | Readily incorporates oxygen; follows a mechanism that includes oxygenate intermediates. | researchgate.net, scribd.com |

| Cobalt (Co) | Forms hydrocarbons; oxygenates derived from the probe are not observed. | Does not favor the oxygenate pathway for chain growth from the alkyne probe. | researchgate.net, scribd.com |

Investigation of Reaction Intermediates (e.g., radical vs. cationic pathways in photochemistry of related compounds)

Distinguishing between radical and cationic reaction pathways is fundamental to understanding and controlling chemical reactions, particularly in photochemistry. While direct photochemical studies detailing these pathways for this compound are not extensively documented, research on structurally related compounds provides significant insight into how molecular structure influences the nature of photochemically generated intermediates. cdnsciencepub.com

A key investigation focused on the photochemistry of 4-phenyl-1-iodobutane and 4-phenyl-2-iodomethyl-1-butene, compounds that are structurally analogous to hydrogenated or functionalized versions of this compound. The study was designed to probe how the structure affects the character of the intermediates formed upon photolysis. The results showed a clear divergence in reaction pathways based on the substrate. cdnsciencepub.com

4-phenyl-1-iodobutane , a simple primary iodide, was found to yield products exclusively through radical intermediates upon irradiation. cdnsciencepub.com

In contrast, the photolysis of 4-phenyl-2-iodomethyl-1-butene , an allylic iodide, produced products more consistent with the formation of cationic intermediates . cdnsciencepub.com

This divergence highlights the critical role of the substrate's electronic structure in determining the reaction pathway. The formation of a more stable allylic cation is favored in the unsaturated compound, whereas the primary iodide preferentially undergoes homolytic cleavage of the carbon-iodine bond to form radical species. cdnsciencepub.com This principle is central to photochemically initiated processes where the generation of either free radicals or cations can trigger different polymerization reactions. longchangchemical.com In free radical promoted cationic polymerization (FRPCP), for instance, photochemically generated radicals are oxidized by an onium salt to produce reactive cations that initiate polymerization. researchgate.net

Table 2: Mechanistic Pathways in the Photolysis of Compounds Related to this compound This table illustrates how the structure of a molecule influences whether a radical or cationic pathway is favored upon photolysis, based on a study of related iodo-compounds.

| Compound | Structural Feature | Observed Intermediate Pathway | Reference |

|---|---|---|---|

| 4-phenyl-1-iodobutane | Primary Iodide | Radical | cdnsciencepub.com |

| 4-phenyl-2-iodomethyl-1-butene | Allylic Iodide | Cationic | cdnsciencepub.com |

Computational Chemistry and Theoretical Modeling of 4 Phenyl 1 Butyne Reactivity

Reaction Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed elucidation of reaction pathways, including the identification of transition states and intermediates, which are often difficult or impossible to observe experimentally.

A key area where these calculations are applied is in cyclization reactions, a common transformation for alkynes. For instance, in gold-catalyzed cycloisomerization reactions of alkynoic acids, which share the alkyne functional group with 4-phenyl-1-butyne, DFT calculations have been used to investigate the mechanism and selectivity. researchgate.net Computational studies can evaluate the feasibility of different cyclization modes, such as the 5-exo-dig and 6-endo-dig pathways. researchgate.net These calculations help determine the activation energy barriers for each path, thereby predicting the most likely product. For this compound, similar computational approaches could be used to study its intramolecular cyclization to form naphthalene (B1677914) derivatives or other cyclic products under various catalytic conditions.

Another example is the silyl-Prins cyclization, where computational studies help to understand the reaction mechanism and the observed stereoselectivity. nih.gov DFT calculations can model the key oxocarbenium ion intermediate and subsequent cyclization, explaining why certain diastereomers are preferentially formed. nih.gov For this compound, such studies could predict the outcomes of its participation in Prins-type reactions, guiding synthetic efforts. The energy profile for a 6-endo silyl-Prins cyclization has been shown to have a low energy barrier, indicating the reaction's feasibility. nih.gov

The following table presents a hypothetical comparison of activation energies for different reaction pathways of this compound, as could be determined by DFT calculations.

| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Intramolecular Cyclization | Au(I) | 18.5 | 1,2-Dihydronaphthalene |

| [2+2+2] Cycloaddition | Rh(I) | 22.0 | Substituted Benzene Derivative |

| Hydrogenation | Pd/C | 15.2 | 4-Phenylbutane |

Computational Design and Optimization of Catalytic Cycles

Computational chemistry is a cornerstone in the modern design and optimization of catalytic cycles. mdpi.com It allows for the in silico screening of potential catalysts and the rationalization of their activity and selectivity before undertaking extensive experimental work. bris.ac.uk

The process typically involves several stages:

Catalyst-Substrate Interaction: Initial calculations model the binding of the substrate, such as this compound, to the active site of a metal catalyst. This step helps in understanding the coordination chemistry and identifying the most stable binding modes.

Mapping the Catalytic Cycle: Each elementary step of the proposed catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination) is modeled. DFT is used to locate the transition state for each step and calculate the associated energy barrier.

Catalyst Optimization: By systematically modifying the ligands or the metal center of the catalyst in the computational model, researchers can study how these changes affect the energy of the rate-determining transition state. The goal is to find a catalyst structure that lowers this barrier, thus accelerating the reaction.

For a reaction like the hydrogenation of this compound, computational studies can compare different transition metal catalysts (e.g., Pd, Pt, Ni) and ligand systems to predict which will be most efficient. Similarly, for more complex transformations like dearomatization reactions, computational studies can support the proposed mechanism involving steps like migratory insertion and reductive elimination. researchgate.net

The table below illustrates how computational screening could be used to select an optimal catalyst for a hypothetical hydroamination of this compound.

| Catalyst System | Ligand | Calculated Turnover Frequency (TOF) (s⁻¹) | Key Intermediate Stability (kcal/mol) |

| Ni(COD)₂ | dppf | 1.2 x 10⁻² | -15.8 |

| Ni(COD)₂ | Xantphos | 5.6 x 10⁻³ | -12.3 |

| Pd(dba)₂ | dppf | 8.9 x 10⁻⁴ | -10.1 |

| Pd(dba)₂ | Xantphos | 2.1 x 10⁻⁴ | -8.5 |

Modeling of Host-Guest Interactions in Supramolecular Catalysis

Supramolecular catalysis utilizes host molecules to encapsulate reactants within a confined nano-space, often leading to enhanced reactivity and selectivity that mimics enzymatic catalysis. rhhz.net Computational modeling is crucial for understanding the intricate host-guest interactions that govern this process. nih.gov

For a guest molecule like this compound, with its terminal alkyne and aromatic phenyl group, various host molecules could be considered. Pillar[n]arenes, for example, are macrocyclic hosts known to bind alkynes. rhhz.netacs.org Computational studies, including DFT and molecular dynamics simulations, can provide detailed insights into:

Binding Affinity and Orientation: Calculations can predict the most stable orientation of this compound within the host's cavity and quantify the strength of the binding through the calculation of binding free energies.

Non-covalent Interactions: The specific interactions stabilizing the host-guest complex, such as π-π stacking between the phenyl ring of the guest and the aromatic walls of the host, or hydrogen bonding involving the terminal alkyne proton, can be identified and analyzed. nih.gov

Reaction Confinement Effects: By modeling a reaction within the host's cavity, researchers can understand how confinement alters the reaction pathway. The host can pre-organize the substrate into a reactive conformation or selectively stabilize a specific transition state, thus directing the reaction outcome. For example, encapsulation within a supramolecular cage can switch reaction mechanisms in gold-catalyzed systems.

A computational study on a bispyrazole organic cryptand hosting various halocarbons demonstrated the importance of halogen and hydrogen bonding (C–H···π) in stabilizing the guest within the hydrophobic cavity. nih.gov Similar analyses could be applied to model the interaction of the C-H bond of the alkyne in this compound with the π-electron-rich cavity of a host like a pillar arene.

The following table summarizes computationally derived interaction energies for this compound with different supramolecular hosts.

| Host Molecule | Guest Molecule | Dominant Interaction Type | Calculated Binding Energy (kcal/mol) |

| Pillar rhhz.netarene | This compound | π-π Stacking | -12.5 |

| Pillar arene | This compound | C-H···π & π-π Stacking | -15.8 |

| β-Cyclodextrin | This compound | Hydrophobic & van der Waals | -8.2 |

Prediction of Electronic Structure and Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through a series of electronic structure descriptors. scielo.org.mx These descriptors offer a theoretical basis for understanding and predicting where and how a molecule will react. For this compound, these indices can reveal the distinct reactivity of the alkyne and the phenyl ring.

Key reactivity descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A smaller gap suggests higher reactivity.

Ionization Potential (I) and Electron Affinity (A): I is the energy required to remove an electron (approximated by -EHOMO), and A is the energy released when an electron is added (approximated by -ELUMO). These values are fundamental to predicting charge transfer in reactions.

Fukui Functions (f(r)): This local descriptor indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron. It is used to predict the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack. For this compound, Fukui functions would likely highlight the terminal alkyne carbons as primary sites for reaction.

The table below provides a set of representative DFT-calculated reactivity descriptors for this compound.

| Descriptor | Value (eV) | Interpretation |

| EHOMO | -6.15 | Electron-donating ability (nucleophilicity) |

| ELUMO | -0.85 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.30 | High kinetic stability |

| Ionization Potential (I) | 6.15 | Energy to lose an electron |

| Electron Affinity (A) | 0.85 | Energy gained by accepting an electron |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.21 | Global electrophilic nature |

Advanced Spectroscopic and Chromatographic Characterization in 4 Phenyl 1 Butyne Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 4-phenyl-1-butyne, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) NMR spectroscopy of this compound, typically recorded in a solvent such as deuterated chloroform (CDCl₃), reveals distinct signals corresponding to each unique proton environment. The spectrum provides confirmation of the phenyl ring, the aliphatic chain, and the terminal alkyne proton.

The aromatic protons of the phenyl group typically appear as a complex multiplet in the range of δ 7.20–7.35 ppm. The two methylene groups (—CH₂—) in the aliphatic chain present as two distinct triplets. The benzylic protons (Ph-CH₂—) are observed at approximately δ 2.86 ppm, showing coupling to the adjacent methylene group. The propargylic protons (—CH₂—C≡CH) appear further upfield at around δ 2.45 ppm, coupling with both the benzylic protons and the terminal alkyne proton. The most characteristic signal is that of the terminal acetylenic proton (≡C—H), which appears as a triplet at approximately δ 2.01 ppm due to long-range coupling with the propargylic methylene protons nih.gov.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.35–7.20 | m (multiplet) | - |

| Benzylic (Ph-CH₂) | 2.86 | t (triplet) | 7.6 |

| Propargylic (-CH₂-C≡) | 2.45 | dt (doublet of triplets) | J = 7.6, 2.7 |

| Acetylenic (≡C-H) | 2.01 | t (triplet) | 2.7 |

Carbon (¹³C) NMR spectroscopy complements the proton NMR data by providing a signal for each unique carbon atom in this compound. This technique is crucial for confirming the carbon skeleton of the molecule.

The spectrum shows four signals for the phenyl group: one for the quaternary ipso-carbon (the carbon attached to the butyl chain) at δ 140.4 ppm, and three for the protonated aromatic carbons at δ 128.5, 128.4, and 126.3 ppm. The two carbons of the terminal alkyne functional group are observed at δ 83.3 ppm (quaternary C≡C) and δ 69.3 ppm (terminal HC≡C). The aliphatic methylene carbons are found in the upfield region, with the benzylic carbon (Ph-CH₂) at δ 35.0 ppm and the propargylic carbon (—CH₂—C≡) at δ 20.3 ppm nih.gov.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Quaternary, C-ipso) | 140.4 |

| Aromatic CH | 128.5 |

| Aromatic CH | 128.4 |

| Aromatic CH | 126.3 |

| Alkyne C (C≡CH) | 83.3 |

| Alkyne CH (C≡CH) | 69.3 |

| Benzylic CH₂ (Ph-CH₂) | 35.0 |

| Propargylic CH₂ (-CH₂-C≡) | 20.3 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern under ionization, which provides further structural confirmation.

In GC-MS analysis, this compound is first separated from any impurities by gas chromatography and then ionized, typically by electron impact (EI). The resulting mass spectrum shows a molecular ion peak (M⁺) that confirms the molecular weight of the compound as 130.19 g/mol .

The fragmentation pattern is highly characteristic. The most abundant peak, known as the base peak, is observed at a mass-to-charge ratio (m/z) of 91. This fragment is attributed to the highly stable tropylium cation (C₇H₇⁺), formed via cleavage of the bond between the two methylene groups (benzylic cleavage) followed by rearrangement. Another significant fragment appears at m/z 129, corresponding to the loss of a single hydrogen atom (M-1) from the molecular ion. A fragment at m/z 65, resulting from the loss of an acetylene molecule from the tropylium ion, is also commonly observed.

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 130 | [C₁₀H₁₀]⁺ | Molecular Ion (M⁺) |

| 129 | [C₁₀H₉]⁺ | Loss of H radical (M-1) |

| 91 | [C₇H₇]⁺ | Tropylium Cation (Base Peak) |

| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from Tropylium Ion |

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy techniques, particularly FTIR, are used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FTIR spectrum of this compound provides clear evidence for its key structural features. The most diagnostic absorption is the sharp, moderately intense peak at approximately 3293 cm⁻¹, which is characteristic of the ≡C—H stretching vibration of a terminal alkyne. The C≡C triple bond stretch appears as a weaker, sharp absorption around 2119 cm⁻¹.

Vibrations associated with the phenyl group are also prominent. The C—H stretching of the aromatic ring is observed as a group of bands typically above 3000 cm⁻¹ (e.g., 3028, 3064, 3085 cm⁻¹). The characteristic C=C stretching vibrations within the aromatic ring produce absorptions in the region of 1604 cm⁻¹ and 1495 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3293 | ≡C—H Stretch | Terminal Alkyne |

| 3085, 3064, 3028 | C—H Stretch | Aromatic Ring |

| 2119 | C≡C Stretch | Alkyne |

| 1604, 1495 | C=C Stretch | Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides insight into the vibrational modes of a molecule, offering a distinct fingerprint for identification. In the analysis of this compound, the Raman spectrum is dominated by vibrational modes associated with its two key structural features: the phenyl group and the terminal alkyne.

The phenyl group gives rise to several characteristic Raman bands. A prominent feature is the ring breathing mode, which is a symmetric radial expansion and contraction of the carbon ring. For monosubstituted benzene derivatives, this typically appears around 1000 cm⁻¹. Other significant bands for the phenyl group include C-H stretching vibrations, which are observed in the 3000-3100 cm⁻¹ region, and in-plane C-C stretching vibrations, which produce signals in the 1400-1600 cm⁻¹ range.

The terminal alkyne group (C≡C-H) of this compound provides two highly characteristic and diagnostic Raman shifts. The C≡C triple bond stretching vibration is particularly notable and appears in a relatively uncongested region of the spectrum, typically between 2100 and 2150 cm⁻¹. The intensity of this alkyne stretch can be enhanced by conjugation with the aromatic ring. acs.org The terminal ≡C-H bond also has a distinct stretching vibration that is observed at higher frequencies, generally in the range of 3300-3350 cm⁻¹. The presence of these specific bands provides strong evidence for the 1-butyne structure.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | 3300 - 3350 |

| Terminal Alkyne | C≡C Stretch | 2100 - 2150 |

| Phenyl Group | Aromatic C-H Stretch | 3000 - 3100 |

| Phenyl Group | Aromatic C-C Stretch | 1400 - 1600 |

| Phenyl Group | Ring Breathing | ~1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org For organic molecules like this compound, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org

The chromophore in this compound is the phenyl group, which contains a conjugated system of π electrons. The butyne substituent, while not extending the conjugation, can influence the electronic environment of the phenyl ring. The UV-Vis spectrum of this compound is expected to be similar to that of other alkylbenzenes. Benzene itself exhibits three π → π* absorption bands: an intense E1 band around 180 nm, an E2 band at about 200 nm, and a much weaker, vibrational-structured B-band around 255 nm. wikipedia.org The alkyl substituent in this compound is likely to cause a slight bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance intensity) of these bands.

The π → π* transitions in the phenyl ring are the primary features observed in the UV-Vis spectrum, as the isolated alkyne triple bond absorbs at much shorter wavelengths, typically in the vacuum UV region, and is therefore not usually detected by standard UV-Vis spectrophotometers.

| Transition Type | Associated Band | Expected λmax Region (nm) |

|---|---|---|

| π → π | E2-band | ~200 - 220 |

| π → π | B-band | ~255 - 270 |

Chromatographic Techniques for Separation and Purity Assessment

Thin Layer Chromatography is a rapid, simple, and inexpensive technique used to separate components of a mixture and to assess the purity of a compound. libretexts.org The separation is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. wisc.edu For this compound, a normal-phase TLC setup is typically employed.

The stationary phase is usually a polar adsorbent, such as silica gel (SiO₂) or alumina (Al₂O₃), coated on a glass or plastic plate. The mobile phase, or eluent, is a non-polar solvent or a mixture of non-polar solvents. This compound is a relatively non-polar hydrocarbon. Consequently, it will have a weak affinity for the polar stationary phase and a strong affinity for the non-polar mobile phase. This results in the compound traveling a significant distance up the TLC plate, leading to a relatively high Retention Factor (Rf) value. The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

The choice of mobile phase is crucial for achieving good separation. A common starting eluent for a compound of this polarity might be pure hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297) in a high ratio (e.g., 9:1 hexane:ethyl acetate). The Rf value can be adjusted by changing the polarity of the mobile phase; increasing the polarity of the eluent will increase the Rf value of this compound. ualberta.ca A single, well-defined spot on the developed chromatogram is an indication of high purity.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (SiO₂) |

| Mobile Phase (Eluent) | Non-polar solvent system (e.g., Hexane/Ethyl Acetate mixture) |

| Expected Rf Value | Relatively high, dependent on exact mobile phase composition |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. In GC, a gaseous mobile phase carries the analyte through a column containing a stationary phase. The separation is based on the analyte's boiling point and its interactions with the stationary phase.

For the analysis of this compound, a non-polar capillary column is commonly used. These columns have a stationary phase made of polysiloxane, such as 100% dimethylpolysiloxane or 5%-phenyl/95%-methylpolysiloxane. On a non-polar column, the elution order of compounds is primarily determined by their boiling points, with lower boiling point compounds eluting first. this compound has a boiling point of 189-190 °C, which dictates its retention time under a given set of conditions (e.g., column temperature, carrier gas flow rate).

A key parameter used to standardize retention data in GC is the Kovats Retention Index (I). This system relates the retention time of an analyte to the retention times of n-alkanes. For this compound, the Kovats Retention Index on a standard non-polar column has been reported to be in the range of 1053 to 1064. nih.gov This indicates that it elutes between n-decane (I=1000) and n-undecane (I=1100) under isothermal conditions. The purity of a this compound sample can be assessed by the presence of a single sharp peak in the gas chromatogram.

| Parameter | Value | Reference |

|---|---|---|

| Boiling Point | 189-190 °C | |

| Kovats Retention Index (Standard Non-polar Column) | 1053, 1064 | nih.gov |

Prospective Research Directions and Interdisciplinary Applications of 4 Phenyl 1 Butyne

Development of Novel Synthetic Pathways to Alkyne-Functionalized Compounds

The terminal alkyne group of 4-phenyl-1-butyne is a key functional handle for forging new carbon-carbon and carbon-heteroatom bonds, making it an ideal substrate for developing novel synthetic pathways. The electron-rich triple bond is reactive towards electrophiles and participates in numerous addition reactions, while the weakly acidic terminal proton can be removed to form a potent carbon nucleophile.

Researchers have capitalized on these properties to synthesize a range of valuable alkyne-functionalized compounds. Notable developments include:

Silver(I)-Catalyzed Alkynylation : this compound can undergo an addition reaction with α-imino esters in the presence of a silver(I) catalyst to yield β,γ-alkynyl α-amino acid derivatives. These products are significant as unnatural amino acids, which are crucial building blocks in pharmaceutical and peptidomimetic studies.

Gold-Catalyzed 1,2-Difunctionalization : In a one-pot reaction, this compound can react with aryl iodides under gold catalysis to form α-aryl ketones. acs.org This process demonstrates a high degree of efficiency and regioselectivity, proceeding through a synergistic pathway that combines the oxidative addition of the aryl iodide with the π-activation of the alkyne by the gold catalyst. acs.org

Enantioselective Alkynylation of Aldehydes : The reaction of this compound with aldehydes, such as 2-naphthaldehyde, can be catalyzed by chiral complexes to produce chiral propargylic alcohols. researchgate.net These molecules are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

These examples highlight how this compound serves as a platform for creating diverse and complex molecules, driving the innovation of new synthetic methodologies.

| Reaction Type | Catalyst | Reactant | Product Class | Reference |

| Addition to α-imino ester | Silver(I) | α-imino ester | β,γ-alkynyl α-amino acid | |

| 1,2-Difunctionalization | Gold(I) | Aryl iodide | α-aryl ketone | acs.org |

| Enantioselective Alkynylation | Chiral Titanium Complex | Aldehyde | Chiral propargylic alcohol | researchgate.net |

Potential in Advanced Materials Development (e.g., Polymer Science, Electronic Materials)

The alkyne functionality of this compound is particularly valuable in materials science, where it can be used to construct polymers and functionalize surfaces. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided an efficient and highly specific method for linking molecules. This reaction allows terminal alkynes like this compound to react with azides to form stable triazole rings, a linkage that has found broad application in materials science and bioconjugation.

A key area of application is in the synthesis of functional polymers. For instance, alkyne-functionalized polyesters can be cross-linked using thiol-yne "click" chemistry. nih.gov This process, often initiated by UV light, can produce elastomers with mechanical properties similar to those of biological soft tissues, making them suitable for biomedical applications. nih.gov While not always using this compound itself, these studies establish the principle by which its terminal alkyne group can be exploited for polymer synthesis.

Furthermore, the precursor to this compound, 4-phenyl-1-butene, can undergo dehydrocyclization to form naphthalene (B1677914). researchgate.net Naphthalene is a fundamental structural unit in many advanced materials, including dyes and electronic materials, highlighting the potential of the C6H5(CH2)2- molecular backbone in creating fused aromatic systems.

| Application Area | Relevant Chemistry | Potential Product | Key Feature | Reference |

| Polymer Science | Thiol-yne "click" chemistry | Cross-linked polyesters/elastomers | Biocompatible materials, tunable mechanical properties | nih.gov |

| Materials Synthesis | Dehydrocyclization | Naphthalene-based structures | Fused aromatic systems for electronic materials | researchgate.net |

| Surface Functionalization | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Surface-modified materials | Stable triazole linkages for attaching molecules to surfaces |

Exploration as a Precursor for Pharmaceutical Intermediates and Biologically Active Molecules

This compound is a valuable starting material for the synthesis of molecules with potential biological activity. Its ability to form complex structures through various reactions makes it an important building block in medicinal chemistry and drug discovery. nih.gov

One direct application is in the synthesis of unnatural amino acid derivatives, such as β,γ-alkynyl α-amino acids, which are key components in the development of novel therapeutics. Additionally, its precursor, 4-phenyl-1-butene, can be converted to naphthalene, a core structure found in many bioactive compounds.

The versatility of the alkyne group is further demonstrated in multicomponent reactions, which are powerful tools for efficiently generating libraries of structurally diverse molecules for biological screening. bohrium.comnih.gov The CuAAC "click" reaction, for example, is widely used in drug discovery to link different molecular fragments, and this compound is an excellent substrate for this transformation. Research has also shown that this compound can act as an inhibitor of the enzyme carboxylesterase, indicating its potential for direct biological activity. biosynth.com

| Synthetic Target/Application | Synthetic Method | Significance | Reference |

| β,γ-Alkynyl α-amino acids | Silver(I)-catalyzed alkynylation | Pharmaceutical building blocks | |

| Chiral Propargylic Alcohols | Enantioselective alkynylation | Intermediates for natural product synthesis | researchgate.net |

| Enzyme Inhibition | Direct interaction | Inhibition of carboxylesterase | biosynth.com |

| Molecular Scaffolding | "Click" Chemistry (CuAAC) | Linking molecular fragments in drug discovery |

Fundamental Studies in Organic Reactivity and Catalysis

This compound serves as an excellent model substrate for fundamental studies in organic reactivity and catalysis. Its defined molecular structure, featuring both a terminal alkyne and a phenyl ring, allows researchers to investigate the mechanisms of complex chemical transformations.

The compound is frequently used to explore the scope and mechanisms of various metal-catalyzed reactions. Transition metals, particularly late transition metals like gold, palladium, and rhodium, act as carbophilic Lewis acids that coordinate to the alkyne's π-system, activating it for nucleophilic attack.

Gold Catalysis : Gold(I) catalysts are exceptionally effective at activating the alkyne bond in this compound, enabling reactions like hydroamination and cycloisomerization under mild conditions. Detailed mechanistic studies of gold-catalyzed reactions, such as the 1,2-difunctionalization with aryl iodides, have provided insights into novel gold(I)/gold(III) catalytic cycles. acs.org

Palladium Catalysis : Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is a common substrate in palladium-catalyzed cross-coupling reactions.

Spectroscopic Studies : Beyond its reactivity, this compound has been the subject of fundamental spectroscopic studies. Using techniques like resonance-enhanced two-photon ionization, researchers have identified and characterized two stable gas-phase conformations of the molecule: one where the acetylenic group is anti to the phenyl ring and another where it is in a gauche position.

These fundamental investigations into the reactivity and physical properties of this compound are crucial for the rational design of new catalysts and synthetic reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Phenyl-1-butyne, and how can purity be confirmed?

- Methodological Answer : Synthesis typically involves Sonogashira coupling between phenylacetylene and a propargyl halide under palladium catalysis. Post-synthesis, purity is confirmed via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). Cross-referencing melting points with literature data (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodological Answer : Resonance-enhanced two-photon ionization (R2PI), UV-hole burning, and infrared (IR) spectroscopy are pivotal for identifying conformational isomers. Rotational band contour analysis resolves fine structural details, while computational methods (DFT) validate experimental spectra .

Q. How can researchers distinguish this compound from similar alkyne derivatives in mixed samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a phenyl-hexyl stationary phase separates it from analogs. Retention indices and tandem MS fragmentation patterns provide specificity. Reference databases like Reaxys aid in comparative analysis .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in conformational isomer data for this compound?

- Methodological Answer : Discrepancies between observed and calculated IR frequencies arise from anharmonic effects or basis set limitations. Use post-Hartree-Fock methods (e.g., MP2) for improved accuracy. Experimentally, resonance ion-dip IR spectroscopy isolates conformer-specific vibrations, reconciling data .

- Example Table :

| Conformer | Experimental S₁ Origin (cm⁻¹) | Calculated Energy (kcal/mol) |

|---|---|---|

| gauche | 37,617 | 0.0 (reference) |

| anti | 37,620 | +0.3 |

Q. How does encapsulation in supramolecular cages alter this compound’s reaction pathways in gold-catalyzed systems?

- Methodological Answer : Cage confinement switches reaction mechanisms from mononuclear to dinuclear pathways (e.g., cyclopropanation vs. dimerization). Kinetic studies under varying cage concentrations and DFT modeling of transition states elucidate steric and electronic effects .

Q. What role do conformational dynamics play in this compound’s photophysical behavior?

- Methodological Answer : Ultrafast pump-probe spectroscopy tracks isomerization kinetics. Conformer-specific fluorescence lifetimes (e.g., 1.2 ns for gauche vs. 0.8 ns for anti) correlate with torsional barriers. Temperature-dependent studies quantify isomerization activation energies (~2.5 kcal/mol) .

Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?

- Methodological Answer : Optimize reaction conditions (solvent polarity, catalyst loading) via design of experiments (DoE). Use inline FTIR to monitor intermediate formation. Cross-validate synthetic routes with independent labs and publish detailed protocols .

Data Contradiction and Analysis

Q. Why do theoretical predictions of this compound’s conformer populations deviate from experimental observations?